4,4'-Diacetylbiphenyl
4,4'-Diacetylbiphenyl
The keto oxime and glyoxime derivatives of 4,4′-diacetylbiphenyl were synthesized and characterized by NMR and Fourier transform infrared spectroscopy techniques.
Brand Name:
Vulcanchem
CAS No.:
787-69-9
VCID:
VC21120253
InChI:
InChI=1S/C16H14O2/c1-11(17)13-3-7-15(8-4-13)16-9-5-14(6-10-16)12(2)18/h3-10H,1-2H3
SMILES:
CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C
Molecular Formula:
C16H14O2
Molecular Weight:
238.28 g/mol
4,4'-Diacetylbiphenyl
CAS No.: 787-69-9
Cat. No.: VC21120253
Molecular Formula: C16H14O2
Molecular Weight: 238.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | The keto oxime and glyoxime derivatives of 4,4′-diacetylbiphenyl were synthesized and characterized by NMR and Fourier transform infrared spectroscopy techniques. |
|---|---|
| CAS No. | 787-69-9 |
| Molecular Formula | C16H14O2 |
| Molecular Weight | 238.28 g/mol |
| IUPAC Name | 1-[4-(4-acetylphenyl)phenyl]ethanone |
| Standard InChI | InChI=1S/C16H14O2/c1-11(17)13-3-7-15(8-4-13)16-9-5-14(6-10-16)12(2)18/h3-10H,1-2H3 |
| Standard InChI Key | YSTSBXDVNKYPTR-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C |
| Canonical SMILES | CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C |
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